2-monoaclyglycérols

2-Monoacylglycerols are a class of lipids derived from the partial hydrolysis of triglycerides, yielding a glycerol backbone with one acyl group attached. These compounds play significant roles in various applications due to their unique chemical properties and biological activities. In food science, 2-monoacylglycerols serve as excellent emulsifiers and stabilizers, enhancing texture and shelf life without affecting taste or appearance. They are often used in bakery products, chocolate, and other confections for improved mouthfeel and resistance to fat crystallization. Additionally, in pharmaceuticals, these lipids can act as carriers for poorly soluble drugs, improving their dissolution rate and bioavailability. Furthermore, 2-monoacylglycerols exhibit potential health benefits, such as reducing the absorption of dietary fats and promoting satiety. Their versatile applications make them an important component in both food and drug industries.
2-monoaclyglycérols
Structure Nom chimique CAS Le MF
621-61-4 2-Stearoyl-rac-glycerol 621-61-4 C21H42O4
23470-00-0 2-Palmitoyl-rac-glycerol 23470-00-0 C19H38O4
3443-84-3 2-Oleoylglycerol 3443-84-3 C21H40O4
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